
1,10-Phenanthroline-5,6-dione, 2,9-dibutyl-
Übersicht
Beschreibung
1,10-Phenanthroline-5,6-dione, also known as phendio, is a compound that forms Cu (II) and Ag (I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential . It may be used in the preparation of homo- and heterometallic complexes with early transition metal ions .
Synthesis Analysis
Phendio was isolated for the first time as a minor product of 1,10-phenanthroline 2 nitration in 5% yield . A method for the synthesis of 1,10-phenanthroline-5,6-dione via oxidation of 1,10-phenanthroline in the Br 2 -H 2 SO 4 -HNO 3 system has been elaborated .Molecular Structure Analysis
The molecular formula of 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- is C20H22N2O2 . The molecular weight is 322.4 .Physical And Chemical Properties Analysis
1,10-Phenanthroline-5,6-dione has a melting point of 260 °C (dec.) (lit.) . Its empirical formula is C12H6N2O2 and its molecular weight is 210.19 .Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing and Selective Recognition of Copper Ions : 1,10-Phenanthroline-5,6-dione demonstrates selective recognition of copper ions and is useful for hydrogen peroxide sensing in neutral pH solutions (Gayathri & Kumar, 2014).
Redox Mediating Properties for Biosensors : This compound shows redox mediating properties when deposited on graphite electrodes, making it suitable for use as an impedimetric glucose biosensor (Ramanavičius et al., 2014).
Photovoltaic Devices and Solar Fuels Study : Its derivatives, particularly 2,9-diphenyl-1,10-phenanthroline-5,6-dione, are of interest in the field of photovoltaic devices and solar fuels (Lehnig et al., 2014).
Ionophores for Alkali Metal Ions : Derivatives like 2,9-dibutyl-1,10-phenanthroline are excellent Li+-sensing agents, useful in ion-selective electrodes (ISEs) and fluorometry (Sugihara & Hiratani, 1996).
Coordination Chemistry with Group 4 and 5 Metals : It has significant coordination properties towards Group 4 and 5 metals in various oxidation states, relevant for chemical studies and potential industrial applications (Calderazzo et al., 1999).
Herbicidal Activity : Exhibits considerable herbicidal activity against specific plant species, indicating potential applications in agriculture (Dong, 2012).
Synthesis of Novel Compounds : Utilized in the synthesis of new compounds, like acetylenic pyrazinophenanthrolines, showing the versatility of 1,10-Phenanthroline-5,6-dione in chemical synthesis (Ott & Faust, 2005).
Electrocatalytic Activity : Shows excellent electrocatalytic activity towards the oxidation of ascorbic acid, indicating its potential in analytical chemistry and sensor development (Wu et al., 2012).
Wirkmechanismus
Safety and Hazards
1,10-Phenanthroline-5,6-dione is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,9-dibutyl-1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-5-7-13-9-11-15-17(21-13)18-16(20(24)19(15)23)12-10-14(22-18)8-6-4-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDQDEUTCYPCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478891 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- | |
CAS RN |
379711-32-7 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



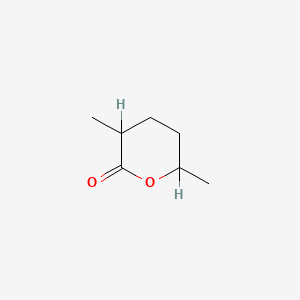
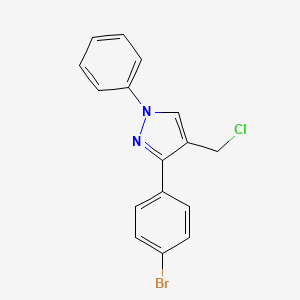
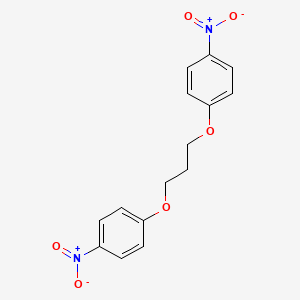
![Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-](/img/structure/B3051945.png)
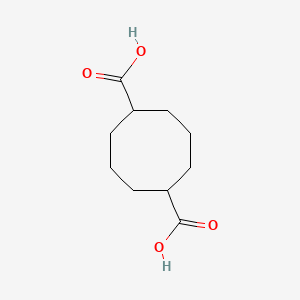
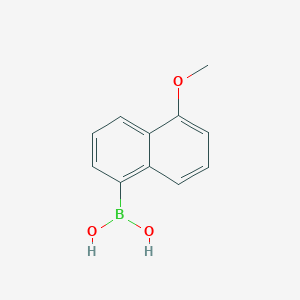
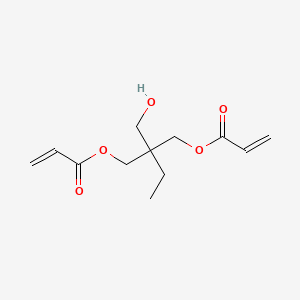



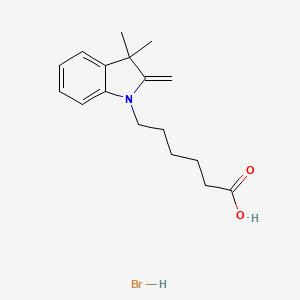

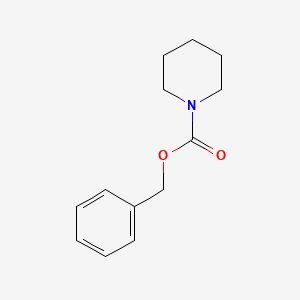
![7-chloro-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B3051963.png)